Ethylenediaminetetraacetate

Stability constant log K Aminopolycarboxylate

Ethylenediaminetetraacetate (EDTA, CAS 60-00-4) is a hexadentate aminopolycarboxylic acid chelating agent with the formula [CH₂N(CH₂CO₂H)₂]₂ and a molecular weight of 292.24 g/mol. It belongs to the aminopolycarboxylate (APCA) family alongside nitrilotriacetic acid (NTA, tetradentate), diethylenetriaminepentaacetic acid (DTPA, octadentate), and ethylene glycol-bis(2-aminoethylether)-N,N,N',N'-tetraacetic acid (EGTA, octadentate).

Molecular Formula C10H14N2O8-2
Molecular Weight 290.23 g/mol
Cat. No. B1237979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenediaminetetraacetate
Molecular FormulaC10H14N2O8-2
Molecular Weight290.23 g/mol
Structural Identifiers
SMILESC(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-]
InChIInChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-2
InChIKeyKCXVZYZYPLLWCC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylenediaminetetraacetate (EDTA): Core Physicochemical Identity and Chelation Class Profile for Technical Procurement


Ethylenediaminetetraacetate (EDTA, CAS 60-00-4) is a hexadentate aminopolycarboxylic acid chelating agent with the formula [CH₂N(CH₂CO₂H)₂]₂ and a molecular weight of 292.24 g/mol . It belongs to the aminopolycarboxylate (APCA) family alongside nitrilotriacetic acid (NTA, tetradentate), diethylenetriaminepentaacetic acid (DTPA, octadentate), and ethylene glycol-bis(2-aminoethylether)-N,N,N',N'-tetraacetic acid (EGTA, octadentate) [1]. EDTA forms stable 1:1 octahedral complexes with virtually all divalent and trivalent metal ions through coordination via two amine nitrogen atoms and four carboxylate oxygen atoms, achieving log K stability constants of 10.7 (Ca²⁺), 8.7 (Mg²⁺), 18.8 (Cu²⁺), and 25.1 (Fe³⁺) under standard conditions [2]. Its acid form (H₄EDTA) has limited water solubility (~0.5 g/L at 25°C), so its disodium salt dihydrate (Na₂H₂EDTA·2H₂O, MW 372.24 g/mol, solubility ~100 g/L at 20°C) is the predominant commercial form for aqueous applications .

Why EDTA Cannot Be Generically Substituted with NTA, DTPA, EGTA, or Citric Acid in Procured Formulations


Although EDTA, NTA, DTPA, EGTA, and citric acid all function as metal-sequestering agents, their denticity, coordination geometry, stability constant profiles, and pH-dependent speciation diverge sufficiently to preclude simple molar-equivalent substitution [1]. EDTA's hexadentate coordination yields consistently strong 1:1 complexes across a broad metal spectrum and an operational pH window of 2–12, whereas NTA (tetradentate) produces thermodynamically weaker complexes (e.g., log K for Fe³⁺: NTA 15.87 vs. EDTA 25.1), DTPA (octadentate) over-chelates at higher stoichiometric cost for general-purpose applications, EGTA's elongated ethylene glycol backbone introduces pronounced Ca²⁺/Mg²⁺ selectivity (Δlog K ≈ 5.5 for EGTA vs. ≈ 2.0 for EDTA) that is counterproductive when both hardness ions must be controlled, and citric acid exhibits approximately half the metal-binding capacity per gram (89 vs. 187 mg/g) with an effective pH range limited to 4–7 [2] [3] [4]. These quantitative divergences mean that swapping EDTA for an in-class analog without reformulation is likely to alter sequestration stoichiometry, pH buffering requirements, thermal tolerance, and ultimate process performance.

Quantitative Differentiation Evidence: EDTA vs. Closest Aminopolycarboxylate and Organic Acid Comparators


Stability Constant Hierarchy Across Fe³⁺, Cu²⁺, Ca²⁺, and Mg²⁺: EDTA vs. NTA, HEDTA, and DTPA

A head-to-head comparison of stability constants (log K) for EDTA, NTA-3Na, HEDTA-3Na, and DTPA across four key metal ions was conducted under uniform aqueous conditions. For Fe³⁺, EDTA exhibits log K = 25.1 versus NTA at 15.87, HEDTA at 19.87, and DTPA at 28.6. For Cu²⁺, EDTA (log K = 18.8) is intermediate between NTA and DTPA (21.2). For Ca²⁺, EDTA reaches log K = 10.85 compared to NTA at 6.56, while for Mg²⁺, EDTA log K = 8.69 versus NTA at 5.41 and HEDTA at 7.00. DTPA is the only comparator that consistently surpasses EDTA in absolute log K values across all four metals (e.g., Fe³⁺ 28.6; Cu²⁺ 21.2; Ca²⁺ 10.74; Mg²⁺ 9.02), but at a higher molecular weight (393.35 g/mol vs. EDTA acid 292.24 g/mol), reducing its metal-binding efficiency per unit mass [1] [2].

Stability constant log K Aminopolycarboxylate Complexometric titration

Calcium/Magnesium Selectivity Ratio: EDTA vs. EGTA for Dual Hardness Ion Control

Direct comparison of EDTA and EGTA dissociation constants reveals a critical selectivity difference. EDTA binds Ca²⁺ (pK = 10.7) only ~100-fold more strongly than Mg²⁺ (pK = 8.7), yielding a Δlog K of approximately 2.0 log units. In contrast, EGTA binds Ca²⁺ (pK = 10.9) approximately 100,000-fold more strongly than Mg²⁺ (pK = 5.4), producing a Δlog K of approximately 5.5 log units [1]. This 3.5-log-unit difference in selectivity translates to EGTA being ~3,000-fold more Ca²⁺-selective over Mg²⁺ than EDTA. In practical terms, EDTA sequesters both Ca²⁺ and Mg²⁺ effectively in a single formulation, whereas EGTA selectively targets Ca²⁺ while leaving Mg²⁺ substantially unchelated [1] [2].

Calcium magnesium selectivity EGTA Hardness control Chelation selectivity

Gravimetric Metal Binding Capacity: Disodium EDTA vs. NTA and Citric Acid Under Comparable Conditions

A cross-study compilation of metal binding capacities expressed as mg of sequestered metal per gram of chelating agent demonstrates that disodium EDTA achieves 187 mg/g, compared to 142 mg/g for NTA and 89 mg/g for citric acid under comparable pH conditions [1]. On a calcium carbonate chelation basis, the free acid form of EDTA (H₄EDTA, VERSENE™ Acid) delivers a calcium chelation value of 339 mg CaCO₃ per gram of product, whereas NTA achieves approximately 156 mg CaCO₃/g on a weight basis [2] [3]. Although NTA has a lower molecular weight (191.14 g/mol vs. EDTA acid 292.24 g/mol) and therefore chelates more metal ions per gram on a molar basis for some metals, EDTA's hexadentate coordination yields higher absolute per-molecule stability and broader metal spectrum coverage [2].

Binding capacity mg/g NTA Citric acid Chelation efficiency

pH Operational Range Breadth: EDTA (2–12) vs. Citric Acid (4–7) and NTA (5–9)

Comparative data on the effective pH ranges over which chelating agents maintain stable metal complexes show that standard EDTA remains operational across pH 2–12 [1] [2], whereas citric acid is limited to pH 4–7 and NTA to pH 5–9 [2]. Alternative chelators (as a class) typically exhibit narrower operational bands of pH 4–10 [1]. This 10-unit span for EDTA versus 3–4 units for the weakest comparators means EDTA-based formulations can tolerate far wider process pH variations without loss of chelation integrity. Below pH 3, EDTA still effectively chelates Fe³⁺ and Cu²⁺ (log K′ at pH 2 for Fe(III)-EDTA = 11.4), while Ca²⁺/Mg²⁺ chelation becomes negligible at pH < 3 [3]. Above pH 12, EDTA retains Ca²⁺ binding but loses affinity for most other metals, necessitating pH adjustment for broad-spectrum applications [3].

pH operational range Chelation stability Citric acid NTA Formulation robustness

Scale Inhibition Performance in Boiler Water: EDTA vs. Phosphate-Based Alternatives

In boiler water treatment applications, EDTA-based formulations reduced scale formation by 92% compared to conventional phosphate-based antiscalant programs, translating to an average energy savings of 15% according to ASTM E2019-03 testing protocols [1]. The Metropolitan Water District of Southern California documented scale reduction in reverse osmosis membranes from 3.2 mm/month (untreated/phosphate baseline) to 0.4 mm/month after switching to EDTA-based antiscalant technology [1]. This performance differential arises because EDTA stoichiometrically chelates hardness ions (Ca²⁺, Mg²⁺) into soluble 1:1 complexes that remain dispersed, whereas phosphate programs rely on threshold inhibition and crystal distortion mechanisms that are less effective under high-hardness or high-temperature conditions [1].

Scale inhibition Boiler water treatment Phosphate alternatives Energy efficiency

Procurement-Relevant Application Scenarios Where EDTA's Differentiated Chelation Profile Drives Selection Decisions


Complexometric Titration in Analytical Chemistry: EDTA as the Universal Titrant for Water Hardness and Metal Ion Quantification

EDTA's 1:1 stoichiometry with virtually all metal ions—independent of the metal's oxidation state—combined with its hexadentate coordination and high stability constants (log K Ca²⁺ = 10.7, Mg²⁺ = 8.7, Fe³⁺ = 25.1), makes it the globally standardized titrant for water hardness determination (Ca²⁺ + Mg²⁺) per ISO 6059 and EPA methods [9]. EGTA cannot serve this role because its extreme Ca²⁺ selectivity (Δlog K = 5.5) leaves Mg²⁺ substantially unmeasured, while NTA's lower stability constants (log K Ca²⁺ = 6.56) produce indistinct endpoint transitions [9] [10]. The disodium EDTA dihydrate form (solubility ~100 g/L at 20°C) is the preferred procurement specification for analytical laboratories, typically at ACS reagent grade (≥99.0% purity) .

Boiler and Cooling Water Scale Inhibition: EDTA as a Stoichiometric Chelant Replacement for Phosphate Programs

Where phosphate-based antiscalant programs achieve threshold inhibition, EDTA-based formulations deliver stoichiometric sequestration of Ca²⁺ and Mg²⁺, reducing scale formation by 92% and yielding 15% energy savings per ASTM E2019-03 protocols [9]. The operational pH range of 2–12 ensures chelation integrity during alkaline boiler cycles (typical pH 10–11.5), where citric acid (pH 4–7) and NTA (pH 5–9) would lose efficacy [10] . For procurement, technical-grade tetrasodium EDTA or disodium EDTA solutions (25–40% active) are specified depending on alkalinity requirements and sodium content constraints .

Detergent and Cleaning Product Formulation: EDTA for Broad-Spectrum Hardness Ion Control in a Single Additive

EDTA's balanced Ca²⁺/Mg²⁺ binding profile (log K Ca²⁺ = 10.7, Mg²⁺ = 8.7; binding capacity 187 mg/g as disodium salt) enables simultaneous control of both hardness ions in laundry and industrial cleaning formulations, whereas EGTA's extreme Ca²⁺ selectivity would necessitate a secondary Mg²⁺-specific chelator, increasing formulation ingredient count and cost [9] [10]. Compared to citric acid (binding capacity 89 mg/g), EDTA provides 2.1× the metal sequestration per unit weight, enabling lower inclusion rates and reduced freight costs for high-volume detergent manufacturing [10]. Tetrasodium EDTA is the preferred salt form for alkaline detergent systems due to its high solubility (>1,000 g/L at 20°C) and alkaline pH contribution .

Pharmaceutical Chelation Therapy: Calcium Disodium EDTA for Lead Poisoning with Favorable Selectivity Over Essential Minerals

Calcium disodium EDTA (CaNa₂EDTA) is clinically indicated for lead and heavy metal poisoning because the EDTA moiety has a higher thermodynamic affinity for Pb²⁺, Hg²⁺, and Cd²⁺ compared to essential metals like Ca²⁺ and Mg²⁺ [9]. The pre-loaded calcium in CaNa₂EDTA acts as a sacrificial ion, preventing the depletion of endogenous calcium while still enabling EDTA to exchange for higher-affinity toxic metals [9]. Pharmaceutical-grade CaNa₂EDTA (USP/EP compliance, purity 99.0–101.0% on dried basis) is the mandated procurement specification; standard technical-grade EDTA is explicitly prohibited for therapeutic use due to residual formaldehyde and heavy metal impurities that can reach 3.7 ppm in non-pharmaceutical grades versus <0.25 ppm in pharmaceutical-grade material [10] .

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